molecular formula C13H14ClN3 B1479779 1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098007-08-8

1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No. B1479779
CAS RN: 2098007-08-8
M. Wt: 247.72 g/mol
InChI Key: KULTZVWXRDAFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CPP) is an organic compound with a broad range of applications. It is a heterocyclic compound with a five-membered ring structure, which contains two nitrogen atoms, two carbon atoms, and one chlorine atom. CPP has been used in a variety of scientific research applications, including as a catalyst, as a reagent for organic synthesis, and as a drug for treating certain medical conditions.

Scientific Research Applications

1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent for organic synthesis, and as a drug for treating certain medical conditions. It has also been used in the synthesis of a variety of other compounds, such as isocyanates, amides, and nitriles. In addition, 1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has been used in the synthesis of organic compounds containing a pyrazole ring structure.

Mechanism of Action

1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole acts as a catalyst in organic synthesis by forming a complex with the reactants and promoting the reaction. In addition, it can act as a reagent for organic synthesis by providing a source of nitrogen and chlorine atoms for the formation of nitrogen- and chlorine-containing compounds. Finally, 1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can act as a drug by binding to certain receptors in the body and modulating their activity.
Biochemical and Physiological Effects
1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to have anti-inflammatory and analgesic effects. In addition, it has been shown to have anti-cancer effects in cell culture models. Finally, 1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has been shown to have anti-microbial activity in vitro.

Advantages and Limitations for Lab Experiments

The use of 1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole in lab experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain. In addition, it is a stable compound and is not prone to degradation. One limitation is that it can be toxic in high concentrations, and therefore should be used with caution.

Future Directions

The potential future directions for research involving 1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole are numerous. One potential direction is to further investigate its anti-inflammatory and analgesic effects in animal models. In addition, further research could be conducted to investigate its anti-cancer effects in cell culture models. Finally, further research could be conducted to investigate its potential as a drug for treating certain medical conditions.

properties

IUPAC Name

1-(2-chloroethyl)-3-pyridin-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3/c14-6-8-17-12-5-1-4-11(12)13(16-17)10-3-2-7-15-9-10/h2-3,7,9H,1,4-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULTZVWXRDAFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C3=CN=CC=C3)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
Reactant of Route 2
1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 3
1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 4
Reactant of Route 4
1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 5
Reactant of Route 5
1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 6
1-(2-Chloroethyl)-3-(pyridin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.